![molecular formula C11H8N2O B1330581 2-(furan-3-yl)-1H-1,3-benzodiazole CAS No. 3878-22-6](/img/structure/B1330581.png)
2-(furan-3-yl)-1H-1,3-benzodiazole
Overview
Description
2-(furan-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of both furan and benzodiazole rings
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules and optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The environmental conditions can significantly affect the action of furan derivatives, as they can influence the stability of the compound, its interaction with targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(furan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(Furan-3-yl)-1H-1,3-benzodiazole serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to diverse chemical entities .
Biology
- Bioactive Molecule : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been tested against various pathogens, showing significant inhibitory effects .
Medicine
- Drug Development : The compound is being explored for its potential in developing novel therapeutic agents. Its interactions with biological targets such as kappa opioid receptors and cyclooxygenase-2 (COX-2) position it as a candidate for treating pain and inflammation .
Industry
- Advanced Materials : In the field of materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for optoelectronic applications .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been documented through various studies. The Minimum Inhibitory Concentration (MIC) values against specific microorganisms are presented in the following table:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 8 µg/mL |
Escherichia coli | Inactive |
In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been evaluated through molecular docking studies and cell line assays. Notably, it has shown promising results in inhibiting cancer cell proliferation. For example, studies reveal that derivatives of this compound exhibit selective cytotoxicity against various human cancer cell lines .
Case Study 1: Anticancer Activity
A study conducted on a series of heterocyclic analogues derived from this compound revealed significant anticancer activity. The compounds were tested against a panel of 60 human cancer cell lines, demonstrating selective inhibition of tumor growth compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited lower MIC values than commonly used antibiotics, suggesting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
2-(furan-2-yl)-1H-1,3-benzodiazole: Similar structure but with the furan ring attached at the 2-position.
2-(thiophen-3-yl)-1H-1,3-benzodiazole: Contains a thiophene ring instead of a furan ring.
2-(pyridin-3-yl)-1H-1,3-benzodiazole: Contains a pyridine ring instead of a furan ring.
Uniqueness: 2-(furan-3-yl)-1H-1,3-benzodiazole is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both furan and benzodiazole rings provides a versatile scaffold for the development of novel compounds with diverse applications.
Biological Activity
2-(Furan-3-yl)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of both furan and benzodiazole moieties. The structural formula is represented as follows:
This structure contributes to its unique biochemical interactions and pharmacokinetic properties, enhancing its solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : It acts as a modulator for several receptors including kappa opioid receptors and sigma receptors, which are involved in pain regulation and mood modulation.
- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.
- Antioxidant Activity : It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 8 µg/mL |
Escherichia coli | Inactive |
In vitro studies have demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cell lines:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
A549 (Lung Cancer) | 6.26 ± 0.33 | High |
HCC827 (Lung Cancer) | 6.48 ± 0.11 | Moderate |
SK-MEL-5 (Melanoma) | 9.7 | 3.20 |
The results indicate that this compound exhibits potent cytotoxicity against cancer cells while showing lower toxicity towards normal cells .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays:
Assay Type | Result |
---|---|
DPPH Scavenging | IC50 = 64.098 µg/mL |
FRAP | Total Antioxidant Capacity = 4462.64 μmolTE/g |
These findings suggest that the compound can effectively reduce oxidative stress, contributing to its therapeutic potential .
Case Studies
Recent studies have highlighted the therapeutic applications of this compound in drug development:
- Antitumor Studies : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant antitumor activity in both two-dimensional (2D) and three-dimensional (3D) cell culture models. The efficacy was higher in the 2D assays compared to the 3D format, indicating its potential for further development as an anticancer agent .
- Antimicrobial Efficacy : A comprehensive evaluation of various synthesized derivatives showed that compounds with furan and benzodiazole structures exhibited promising antibacterial activity against resistant strains such as MRSA .
Properties
IUPAC Name |
2-(furan-3-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLRSTOWOUHFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314431 | |
Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-22-6 | |
Record name | NSC283172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.